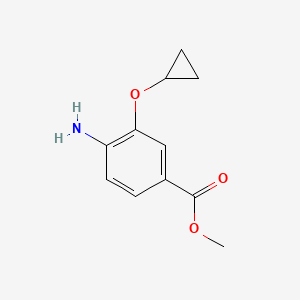
4,4-Diethoxybut-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethoxybut-2-ynoic acid is an organic compound with the molecular formula C8H12O4. It is a derivative of butynoic acid, characterized by the presence of two ethoxy groups attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4,4-Diethoxybut-2-ynoic acid can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of a base, followed by the addition of propargyl bromide. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 12-24 hours.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. The final product is purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
4,4-Diethoxybut-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, typically at room temperature.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4,4-Diethoxybut-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4-Diethoxybut-2-ynoic acid involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The alkyne group can undergo cyclization reactions, forming new ring structures that are of interest in drug discovery and development.
類似化合物との比較
Similar Compounds
4,4-Diethoxybut-2-ynoic acid methyl ester: A similar compound with a methyl ester group instead of a carboxylic acid group.
4-Hydroxybut-2-ynoic acid: A compound with a hydroxyl group instead of ethoxy groups.
Uniqueness
This compound is unique due to the presence of two ethoxy groups, which provide distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C8H12O4 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
4,4-diethoxybut-2-ynoic acid |
InChI |
InChI=1S/C8H12O4/c1-3-11-8(12-4-2)6-5-7(9)10/h8H,3-4H2,1-2H3,(H,9,10) |
InChIキー |
CKRYUEGQFBCEFH-UHFFFAOYSA-N |
正規SMILES |
CCOC(C#CC(=O)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B13512083.png)


![2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13512102.png)


![tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate](/img/structure/B13512113.png)



